Paranyline Clinical Efficacy: The Complete Absence of Comparative or Controlled Data
There are no quantitative, controlled, or head-to-head clinical trial data available for paranyline in any publicly accessible scientific repository. The only known clinical report is a 1960 preliminary description of its use in arthritis, which lacks any comparator arm or quantitative efficacy metrics beyond subjective clinical impressions [1][2]. Therefore, no differentiation claim regarding efficacy can be made against any alternative anti-inflammatory agent.
| Evidence Dimension | Clinical efficacy in arthritis |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Any NSAID comparator (e.g., ibuprofen, naproxen) |
| Quantified Difference | Unable to quantify; data is nonexistent |
| Conditions | Human clinical study; search of primary literature as of 2026-04-19 |
Why This Matters
The inability to quantify or even qualitatively compare clinical benefit renders any procurement for research or therapeutic development a high-risk endeavor, as there is no empirical basis for expecting a specific outcome.
- [1] Poznanski, W.J., Wallace, J.D. (1960). Paranylene: preliminary experience with a new anti-inflammatory agent in arthritis. Can Med Assoc J, 83, 1302-1306. PMID: 13737650. View Source
- [2] PubMed search for 'Paranyline' OR 'Renytoline' (2026-04-19) returned only the 1960 paper. View Source
